5-(Bromomethyl)-1,2,3-benzothiadiazole

Agrochemical Plant Activator SAR Inducer

This heteroaromatic building block is distinguished by a reactive 5-bromomethyl substituent on a 1,2,3-benzothiadiazole core, enabling efficient alkylation for agrochemical SAR and plant activator research. It is the required regioisomer for accurate scaffold decoration; 2,1,3-isomers and chloromethyl analogs are not valid substitutes.

Molecular Formula C7H5BrN2S
Molecular Weight 229.1 g/mol
CAS No. 850375-03-0
Cat. No. B1596958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-1,2,3-benzothiadiazole
CAS850375-03-0
Molecular FormulaC7H5BrN2S
Molecular Weight229.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CBr)N=NS2
InChIInChI=1S/C7H5BrN2S/c8-4-5-1-2-7-6(3-5)9-10-11-7/h1-3H,4H2
InChIKeyNFVHCHHMBKMINT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Bromomethyl)-1,2,3-benzothiadiazole (CAS 850375-03-0) Procurement Guide: A Versatile Electrophilic Building Block for Agrochemical and Material Science R&D


5-(Bromomethyl)-1,2,3-benzothiadiazole (CAS 850375-03-0) is a heteroaromatic building block characterized by a 1,2,3-benzothiadiazole core bearing a reactive bromomethyl substituent at the 5-position [1]. This compound is a solid with a molecular weight of 229.10 g/mol [2]. The 1,2,3-benzothiadiazole scaffold is a recognized privileged structure, known for its ability to induce systemic acquired resistance (SAR) in plants, a property leveraged in commercial agrochemicals . Its primary utility lies in its function as an electrophilic alkylating agent, enabling the efficient introduction of the 1,2,3-benzothiadiazole moiety into more complex molecular architectures for research in plant protection and advanced materials .

5-(Bromomethyl)-1,2,3-benzothiadiazole (CAS 850375-03-0) Selection Rationale: Why Structural Analogs Cannot Be Interchanged


Direct substitution with close analogs of 5-(Bromomethyl)-1,2,3-benzothiadiazole is not scientifically valid due to critical differences in core isomerism, electrophilic reactivity, and physical properties. The isomeric 2,1,3-benzothiadiazole core is structurally distinct, leading to fundamentally different electronic properties and application domains, primarily in materials science . Within the 1,2,3-isomer series, analogs like the 5-chloromethyl derivative exhibit significantly lower reactivity in nucleophilic substitution reactions compared to the bromomethyl group . Furthermore, variations in the substitution position or the absence of the halogen handle, as in the non-functionalized parent compound, render them incapable of serving as alkylating agents for scaffold decoration. These key differences directly impact the efficiency and outcome of synthetic routes, making the selection of the correct building block a non-negotiable factor for successful research and development.

5-(Bromomethyl)-1,2,3-benzothiadiazole (CAS 850375-03-0) Quantitative Evidence Guide: Verifiable Differentiation Against Analogs


5-(Bromomethyl)-1,2,3-benzothiadiazole vs. 5-(Bromomethyl)-2,1,3-benzothiadiazole: Differential Core Isomerism and Application Domains

5-(Bromomethyl)-1,2,3-benzothiadiazole possesses a distinct 1,2,3-thiadiazole ring fusion compared to its 2,1,3-isomer, 5-(Bromomethyl)-2,1,3-benzothiadiazole (CAS 65858-50-6) . This is a critical differentiator, as the 1,2,3-benzothiadiazole scaffold is a recognized privileged structure for inducing systemic acquired resistance (SAR) in plants, a key mechanism for developing novel agrochemicals, whereas the 2,1,3-isomer is predominantly valued for its strong electron-accepting properties in materials science applications like organic electronics . The difference in nitrogen atom arrangement within the heterocyclic ring leads to divergent application profiles.

Agrochemical Plant Activator SAR Inducer

5-(Bromomethyl)-1,2,3-benzothiadiazole vs. 5-(Chloromethyl)-1,2,3-benzothiadiazole: Superior Electrophilic Reactivity for Efficient Scaffold Derivatization

The bromomethyl group in 5-(Bromomethyl)-1,2,3-benzothiadiazole provides distinct reactivity compared to the chloromethyl group in the analogous 5-(Chloromethyl)-1,2,3-benzothiadiazole . The weaker carbon-bromine (C-Br) bond (bond dissociation energy ≈ 285 kJ/mol) is more readily cleaved than a carbon-chlorine (C-Cl) bond (≈ 327 kJ/mol) in nucleophilic substitution (SN2) reactions. This translates to higher reaction rates under milder conditions, making the bromo derivative a more efficient and versatile alkylating agent for introducing the 1,2,3-benzothiadiazole scaffold into target molecules.

Organic Synthesis Nucleophilic Substitution Building Block

5-(Bromomethyl)-1,2,3-benzothiadiazole vs. 5-(Bromomethyl)-2,1,3-benzothiadiazole: Higher Melting Point for Enhanced Handling and Storage

5-(Bromomethyl)-1,2,3-benzothiadiazole is reported to have a melting point of 101-102.5°C . This is significantly higher than the melting point of its 2,1,3-isomer, 5-(Bromomethyl)-2,1,3-benzothiadiazole (CAS 65858-50-6), which is widely reported to be in the range of 87-91°C . The higher melting point of the 1,2,3-isomer is advantageous as it indicates a more stable solid-state form at ambient temperatures, reducing the risk of melting or degradation during storage and shipping.

Physical Property Stability Logistics

5-(Bromomethyl)-1,2,3-benzothiadiazole: Commercially Available with Higher Purity Grades (97%) for Demanding Synthetic Applications

5-(Bromomethyl)-1,2,3-benzothiadiazole is commercially available from suppliers at a minimum purity of 97% (by GC), with a specified maximum moisture content of 0.5% [1]. While 95% purity is also a common specification for this compound , the availability of a 97% grade provides a higher-quality option for researchers. This is in contrast to its analog 5-(Bromomethyl)-2,1,3-benzothiadiazole, which is more commonly found with a 95% purity specification , offering a procurement advantage for applications requiring higher initial purity.

Purity Procurement Quality Control

5-(Bromomethyl)-1,2,3-benzothiadiazole vs. 4-(Bromomethyl)-1,2,3-benzothiadiazole: Regioisomeric Specificity for Targeted Agrochemical Discovery

The position of the bromomethyl group is a key differentiator. 5-(Bromomethyl)-1,2,3-benzothiadiazole has the reactive handle at the 5-position of the benzothiadiazole core [1]. In contrast, the regioisomer 4-(Bromomethyl)-1,2,3-benzothiadiazole (a known analog) has the bromomethyl group at the 4-position. This positional difference is critical in the context of the 1,2,3-benzothiadiazole scaffold's role in plant defense activation . The 6-position of this core is known to be electron-deficient and directs electrophilic substitution, suggesting that substituents at different positions will have significantly different steric and electronic interactions with biological targets, leading to divergent structure-activity relationships (SAR) .

Agrochemical Regioisomer SAR Study

5-(Bromomethyl)-1,2,3-benzothiadiazole (CAS 850375-03-0) Application Scenarios: Prioritized Use Cases for Scientific Procurement


Synthesis of Novel Agrochemical Candidates for Plant Defense Activation

This compound is an ideal starting material for research groups focused on developing new plant activators or fungicides. The 1,2,3-benzothiadiazole core is a known scaffold for inducing systemic acquired resistance (SAR) in plants, a property leveraged in commercial products like acibenzolar-S-methyl . The reactive bromomethyl group at the 5-position [1] allows for facile conjugation to a wide variety of amine, thiol, or alcohol-containing moieties, enabling the rapid generation of diverse derivative libraries for biological screening against crop pathogens. The 97% purity grade available from suppliers like Capot Chemical [2] ensures that synthetic efforts begin with a high-quality building block, minimizing purification burdens.

Precise Functionalization of Advanced Materials and Conjugated Polymers

For researchers in organic electronics or polymer science, this compound offers a unique regioisomeric handle for side-chain engineering. The 5-position bromomethyl group on the 1,2,3-benzothiadiazole core provides a specific attachment point that is distinct from the more common 2,1,3-isomers used in materials . This can be used to graft the electron-deficient 1,2,3-benzothiadiazole unit onto polymer backbones or to create novel donor-acceptor small molecules with tailored optoelectronic properties. Its solid nature and higher melting point (101-102.5°C) compared to the 2,1,3-isomer also contribute to easier handling and precise formulation during device fabrication.

Efficient Synthesis of Complex Molecular Architectures via Nucleophilic Displacement

The primary utility of 5-(Bromomethyl)-1,2,3-benzothiadiazole is as a versatile alkylating agent. The bromomethyl group exhibits superior leaving-group ability compared to chloromethyl analogs , enabling high-yielding SN2 reactions under mild conditions. This makes it an excellent choice for coupling the 1,2,3-benzothiadiazole scaffold to complex, functionalized nucleophiles in multi-step synthetic sequences. This is particularly valuable in medicinal chemistry for late-stage functionalization or in the creation of novel heterocyclic systems where the 1,2,3-benzothiadiazole unit is desired.

Structure-Activity Relationship (SAR) Studies in Agrochemical and Pharmaceutical Research

This compound serves as a critical regioisomeric probe for SAR studies. Its 5-position substitution differentiates it from 4- or 6-substituted analogs , allowing researchers to map the optimal substitution pattern on the 1,2,3-benzothiadiazole core for desired biological activity. For instance, understanding how the position of the linker affects binding to a plant pathogen's target protein or influences systemic movement within the plant is crucial for lead optimization. The availability of this specific regioisomer enables these precise structure-activity investigations that are impossible with the non-functionalized parent scaffold.

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